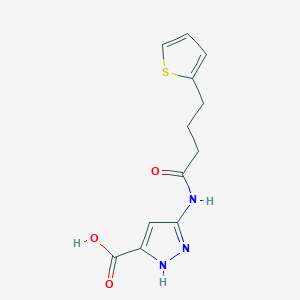
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid, also known as TBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBCA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. This inhibition leads to the suppression of various cellular processes that are regulated by the NF-κB pathway, such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has various biochemical and physiological effects, such as the inhibition of tumor growth in vitro and in vivo, the suppression of inflammatory response, and the protection against neurodegeneration. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various biochemical and cellular assays. However, 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has some limitations, such as its low solubility in water, which may require the use of organic solvents for its preparation and use.
Zukünftige Richtungen
There are several potential future directions for 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid research, such as the development of new synthesis methods that can improve its yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action and its effects on various cellular processes. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid may also have potential applications in the field of nanotechnology, such as the development of 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid-based nanoparticles for drug delivery and imaging purposes.
Conclusion:
In conclusion, 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid may have potential applications in the treatment of various diseases, as well as in the field of nanotechnology. Further research is needed to fully understand the potential of 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid and its applications in different fields.
Synthesemethoden
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been synthesized through different methods, including the reaction of 4-thiophene-2-carboxylic acid with 3-aminobutanoyl chloride, followed by cyclization with hydrazine hydrate. Another method involved the reaction of 3-(4-bromobutanoylamino)-1H-pyrazole-5-carboxylic acid with thiophene-2-carboxylic acid under basic conditions. These methods have resulted in the production of 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid with high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in scientific research, including its use as an inhibitor of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and apoptosis. 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has also been studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(5-1-3-8-4-2-6-19-8)13-10-7-9(12(17)18)14-15-10/h2,4,6-7H,1,3,5H2,(H,17,18)(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFGIBVOVUWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)NC2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
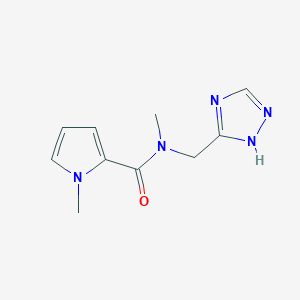
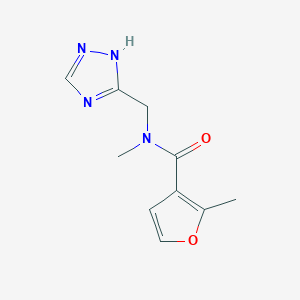
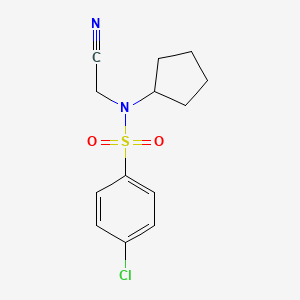
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
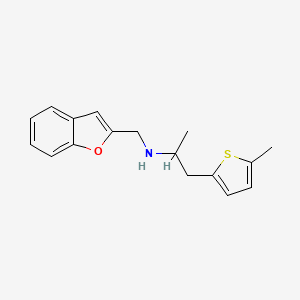
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)